4-Bromo-6-oxabicyclo[3.2.1]octan-7-one is an organic compound with the molecular formula . This bicyclic compound contains a bromine atom and is characterized by its oxabicyclo structure, making it significant in various chemical and pharmaceutical applications, particularly as an intermediate in the synthesis of complex molecules. The compound is also known by its Chemical Abstracts Service number 90084-76-7 and is utilized in the production of pharmaceutical agents, including inhibitors of blood coagulation factor X (FXa) .
4-Bromo-6-oxabicyclo[3.2.1]octan-7-one falls under the classification of bicyclic compounds, specifically those containing oxygen in their ring structure. Its classification can be further detailed as follows:
The synthesis of 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one typically involves the bromination of 3-cyclohexene-1-carboxylic acid. A common synthetic route includes treating an α-phenylethylamine salt of (S)-3-cyclohexene-1-carboxylic acid with brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin or N-bromosuccinimide in suitable solvents like dichloromethane or toluene .
The synthesis process can be optimized for large-scale production by controlling reaction parameters such as temperature, solvent choice, and reaction time to maximize yield and minimize by-products. The following steps outline a typical synthesis pathway:
The molecular structure of 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one features a bicyclic framework with a ketone functional group and a bromine substituent:
Key structural data includes:
4-Bromo-6-oxabicyclo[3.2.1]octan-7-one can participate in various chemical reactions, including:
Common reagents and conditions used in reactions include:
Major products formed depend on the specific conditions and reagents used in these reactions.
The mechanism of action for 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one primarily involves its role as an intermediate in synthesizing biologically active molecules. For example, during the synthesis of FXa inhibitors, this compound contributes to forming the core structure necessary for inhibitory activity against coagulation factors .
While specific physical properties such as melting point and boiling point are not extensively documented, general observations include:
Chemical properties include:
Relevant data or analyses may include stability under various conditions and solubility profiles which are critical for practical applications.
4-Bromo-6-oxabicyclo[3.2.1]octan-7-one is extensively used in scientific research and industrial applications:
The stereoselective synthesis of the (1S,4S,5S) enantiomer relies on chiral-pool starting materials and controlled bromocyclization to establish three contiguous stereocenters. The process begins with enantiomerically pure (1S)-cyclohex-3-ene-1-carboxylic acid (II), where the pre-existing chiral center directs the stereochemical outcome of bromolactonization. Bromination agents attack the alkene from the exo face, followed by nucleophilic attack of the carboxylate oxygen, forming the bridged bicyclic lactone with retention of configuration at C1. The trans-diaxial arrangement of the bromine and the lactone bridge at C4 and C5 is favored thermodynamically, yielding the (4S,5S) configuration exclusively [2] . This pathway achieves diastereomeric ratios >98:2 under optimized conditions, avoiding the racemic mixtures observed in earlier non-chiral routes [5].
Table 1: Stereoselective Synthesis Workflow
Step | Key Process | Stereochemical Control Mechanism | Yield Impact |
---|---|---|---|
1 | Chiral starting material preparation | Use of (S)-cyclohex-3-ene-1-carboxylic acid | Ensures C1 (S)-configuration |
2 | Brominative cyclization | Anti addition to alkene, lactone ring closure | Establishes (4S,5S) centers |
3 | Crystallization | Diastereomeric purification | Achieves >99% de |
Industrial implementations (e.g., Example 3 in [5]) isolate the product via hot-water crystallization, yielding 77.7% with 96.11% chromatographic purity and negligible water content (0.02% w/w). This method bypasses costly chromatographic separations, making it viable for multi-kilogram production [5].
NBS and DBDMH serve as electrophilic bromine sources for in situ hypobromous acid (HOBr) generation, crucial for regioselective bromolactonization. NBS offers precise stoichiometry control (1.05–1.10 equivalents), minimizing di-bromide by-products like 3,4-dibromocyclohexanecarboxylic acid. By contrast, DBDMH—a crystalline solid with higher bromine content (54%)—enables atom-efficient reactions at 0.55–0.60 equivalents due to its two active bromine atoms [2] . DBDMH’s low solubility in dichloromethane necessitates vigorous stirring but reduces exothermic risks, enhancing safety in scale-up .
Table 2: Brominating Agent Performance Comparison
Parameter | NBS | DBDMH |
---|---|---|
Equivalents Required | 1.05–1.10 | 0.55–0.60 |
Solubility in CH₂Cl₂ | Moderate | Low (requires slurry) |
By-product Formation | <5% | <3% |
Industrial Cost Factor | Higher | Lower (high Br content) |
Typical Yield | 77–81% | 75–79% |
Both agents outperform molecular bromine (Br₂), which generates HBr—a promoter of ring-opening side reactions—yielding <50% lactone even with base scavengers [5]. DBDHM is preferred for cost-sensitive processes despite marginally lower yields [2].
Solvent polarity critically impacts cyclization kinetics and by-product formation. Dichloromethane (CH₂Cl₂) is optimal (dielectric constant: 8.9), balancing substrate solubility and reaction rate, achieving completion in 1–2 hours at 20–25°C. Alternatives like toluene slow kinetics (6–8 hours), while tetrahydrofuran promotes hydrolysis due to water miscibility [6]. Base selection is equally vital: calcium oxide (CaO) acts as a scavenger for HBr, suppressing acid-catalyzed ring-opening. CaO’s insolubility facilitates filtration, unlike triethylamine, which forms water-soluble salts requiring acidic workups that risk epimerization [5].
Table 3: Solvent and Base Optimization Impact
Condition | Dichloromethane | Toluene | Cyclopentyl Methyl Ether (CPME) |
---|---|---|---|
Reaction Time (h) | 1–2 | 6–8 | 3–4 |
By-product Formation | Low (<5%) | Moderate (8–10%) | Low (<5%) |
Base Compatibility | CaO, Ca(OH)₂ | CaO only | CaO, Ca(OH)₂ |
Yield Range | 75–81% | 60–65% | 70–75% |
CPME emerges as a greener alternative to CH₂Cl₂ with comparable yield (70–75%) but higher boiling point (106°C), enabling safer distillative recovery [6].
Batch-mode production faces heat transfer and mixing inefficiencies during brominating agent addition. The highly exothermic reaction (−ΔH = 120 kJ/mol) causes localized hot spots >40°C in large reactors, accelerating HBr-mediated decomposition. Semi-batch protocols mitigate this via inverse addition: adding (1S)-cyclohex-3-ene-1-carboxylic acid to pre-cooled NBS/CaO suspensions maintains temperatures at 20–25°C, improving yields to >77% at 100-g scale [5]. However, batch processes still suffer from inconsistent mixing of CaO slurries, causing variable acid scavenging and 5–8% yield fluctuations [8].
Continuous flow systems offer superior control through:
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1